molecular formula C11H9NO4 B12120706 3-Indolineglyoxylic acid, 2-oxo-, methyl ester

3-Indolineglyoxylic acid, 2-oxo-, methyl ester

Cat. No.: B12120706
M. Wt: 219.19 g/mol
InChI Key: QTISFKBWRPTOBZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester is a compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester involves several steps. One common method is the Fischer indole cyclization, which uses glacial acetic acid and concentrated hydrochloric acid to afford the desired indole product . Another method involves the reaction of dihydrofuran with specific reagents to yield the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cell signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2,3-Dihydro-alpha,2-dioxo-1H-indole-3-acetic acid methyl ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 2-oxo-2-(2-oxo-1,3-dihydroindol-3-yl)acetate

InChI

InChI=1S/C11H9NO4/c1-16-11(15)9(13)8-6-4-2-3-5-7(6)12-10(8)14/h2-5,8H,1H3,(H,12,14)

InChI Key

QTISFKBWRPTOBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1C2=CC=CC=C2NC1=O

Origin of Product

United States

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